



# Application Note: Spectroscopic and Spectrometric Analysis of 2,3-Dihydro-3-methoxywithaferin A

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Compound of Interest

Compound Name: 2,3-Dihydro-3-methoxywithaferin A

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#### Introduction

**2,3-Dihydro-3-methoxywithaferin A** is a naturally occurring withanolide, a class of steroidal lactones known for their diverse biological activities. This compound has been isolated from plants of the Solanaceae family, such as Physalis longifolia.[1] Its structural elucidation and characterization are crucial for further investigation into its potential therapeutic applications. This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2,3-Dihydro-3-methoxywithaferin A**, along with the experimental protocols for data acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

#### **Chemical Structure**

Compound Name: 2,3-Dihydro-3β-methoxywithaferin A Molecular Formula: C29H42O7

Molecular Weight: 502.6 g/mol

# Data Presentation NMR Spectroscopic Data

The  $^{1}$ H and  $^{13}$ C NMR data for 2,3-Dihydro-3 $\beta$ -methoxywithaferin A were acquired in CDCl<sub>3</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



Table 1:  $^1\text{H}$  NMR Data for 2,3-Dihydro-3 $\beta$ -methoxywithaferin A (in CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2α	1.85	m	_
2β	2.25	m	
3	3.68	ddd	6.3, 3.2, 2.2
4α	2.55	m	
4β	2.90	dd	18.2, 5.0
6	4.45	br s	_
7α	1.60	m	_
7β	1.75	m	_
8	1.95	m	_
9	2.05	m	_
11α	1.50	m	_
11β	1.70	m	-
12α	1.20	m	
12β	2.15	m	-
14	2.65	t	8.0
15α	1.45	m	
15β	1.65	m	_
16α	1.35	m	_
16β	1.80	m	-
17	2.45	m	_
18	0.98	S	-
20	2.75	m	_
21	1.05	d	6.5



22	4.35	dt	13.0, 3.5
23α	1.90	m	
23β	2.00	m	_
24	6.15	d	10.0
25	6.90	dd	10.0, 6.0
27	4.25	d	12.5
27'	4.30	d	12.5
28	1.98	S	
3-OCH₃	3.32	S	_

Data extracted from Zhang et al., 2013.[1]

Table 2: <sup>13</sup>C NMR Data for 2,3-Dihydro-3β-methoxywithaferin A (in CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
1	202.5
2	34.5
3	77.7
4	35.5
5	78.8
6	56.7
7	22.5
8	29.9
9	44.3
10	48.1
11	21.5
12	39.5
13	45.5
14	58.2
15	23.5
16	25.5
17	54.5
18	12.5
20	36.5
21	18.5
22	78.5
23	31.5
24	125.6



25	154.3
26	167.4
27	61.0
28	20.5
3-OCH₃	57.0

Data extracted from Zhang et al., 2013.[1]

### **Mass Spectrometry Data**

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

Table 3: Mass Spectrometry Data for 2,3-Dihydro-3β-methoxywithaferin A

lon	Calculated m/z	Found m/z
[M + Na]+	525.2828	525.2826

Data suggests the molecular formula  $C_{29}H_{42}O_7Na$ , which corresponds to the neutral molecule  $C_{29}H_{42}O_7.[1]$ 

# Experimental Protocols Isolation of 2,3-Dihydro-3-methoxywithaferin A

2,3-Dihydro-3β-methoxywithaferin A was isolated from the aerial parts of Physalis longifolia. The dried plant material was extracted with methanol (MeOH). The resulting crude extract was then subjected to a series of chromatographic separations to yield the pure compound. It is suggested that this compound may be an artifact formed by the Michael addition of methanol to withaferin A during the extraction process.[1]

### NMR Spectroscopy Protocol



- Sample Preparation: A sample of 2,3-Dihydro-3-methoxywithaferin A was dissolved in deuterated chloroform (CDCl₃).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
- ¹H NMR Acquisition Parameters:

Spectrometer Frequency: 500 MHz

Solvent: CDCl₃

Internal Standard: Tetramethylsilane (TMS, δ 0.00)

Temperature: Room Temperature

<sup>13</sup>C NMR Acquisition Parameters:

Spectrometer Frequency: 125 MHz

Solvent: CDCl₃

Internal Standard: CDCl₃ (δ 77.0)

Temperature: Room Temperature

 Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra. Phase and baseline corrections were applied as necessary.

## **Mass Spectrometry Protocol**

- Sample Preparation: A dilute solution of 2,3-Dihydro-3-methoxywithaferin A was prepared
  in a suitable solvent (e.g., methanol).
- Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a suitable mass spectrometer (e.g., a Q-TOF mass spectrometer).
- Acquisition Parameters:

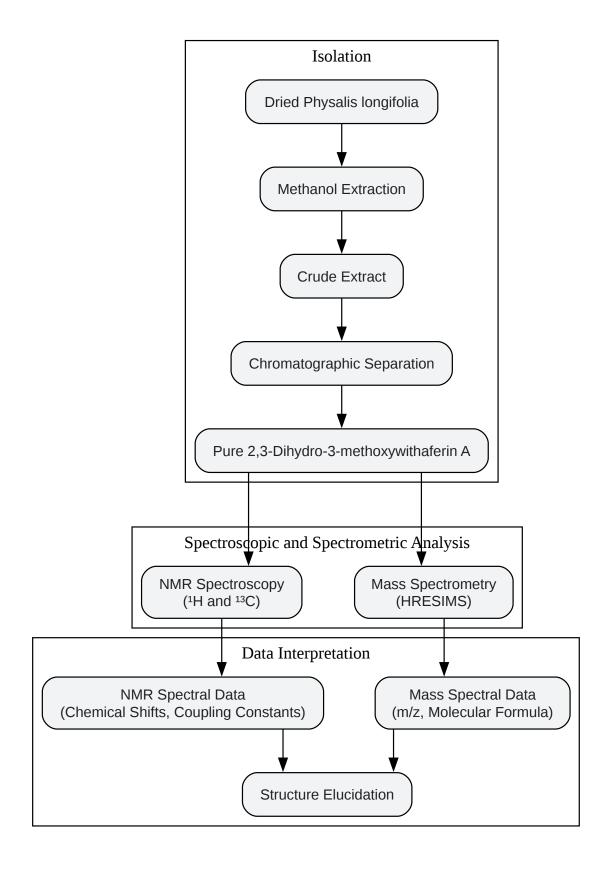


- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Time-of-Flight (TOF).
- Data Acquisition: The instrument was operated in high-resolution mode to obtain accurate mass measurements.
- Data Analysis: The acquired mass spectrum was analyzed to determine the m/z value of the sodiated molecular ion ([M+Na]+) and to confirm the elemental composition.

# Visualization Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **2,3-Dihydro-3-methoxywithaferin A**.





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Caption: Workflow for isolation and characterization.



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#### References

- 1. Cytotoxic Withanolide Constituents of Physalis longifolia PMC [pmc.ncbi.nlm.nih.gov]
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